(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid
Description
“(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid” is a bicyclic amine salt with the molecular formula C₁₃H₁₈F₆N₂O₄ and a molecular weight of 380.28 g/mol (CAS 1208075-35-7) . The compound features a rigid 2,5-diazabicyclo[2.2.1]heptane core substituted with a cyclopropylmethyl group at the 2-position. The di-trifluoroacetic acid (TFA) counterion enhances solubility and stability, making it suitable for synthetic and catalytic applications. Its stereochemistry ((1S,4S)) is critical for enantioselective interactions, particularly in asymmetric organocatalysis .
Properties
CAS No. |
1208075-35-7 |
|---|---|
Molecular Formula |
C13H18F6N2O4 |
Molecular Weight |
380.28 g/mol |
IUPAC Name |
(1S,4S)-2-(cyclopropylmethyl)-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H16N2.2C2HF3O2/c1-2-7(1)5-11-6-8-3-9(11)4-10-8;2*3-2(4,5)1(6)7/h7-10H,1-6H2;2*(H,6,7)/t8-,9-;;/m0../s1 |
InChI Key |
AOTWWZQQUUYJGA-CDEWPDHBSA-N |
SMILES |
C1CC1CN2CC3CC2CN3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Isomeric SMILES |
C1CC1CN2C[C@@H]3C[C@H]2CN3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC1CN2CC3CC2CN3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Synonyms |
2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid |
Origin of Product |
United States |
Preparation Methods
Directed Metalation and Electrophilic Quenching
The bicyclic scaffold is synthesized via lithiation of a protected precursor, such as tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, using lithium diisopropylamide (LDA) at −78°C in anhydrous tetrahydrofuran (THF). Subsequent quenching with electrophiles like cyclopropylmethyl bromide introduces substituents at the 2-position. For example:
-
Reaction Conditions : LDA (2.2 equiv.), THF, −78°C, 30 min → electrophile addition (3 equiv.), warming to room temperature over 2 h.
-
Workup : Extraction with diethyl ether, drying (Na₂SO₄), and flash chromatography (toluene/diethyl ether).
This method yields intermediates such as tert-butyl (1S,4S)-2-cyclopropylmethyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate with regioselectivity >95%.
Alkylation at the 2-Position
Nucleophilic Substitution with Cyclopropylmethyl Electrophiles
The cyclopropylmethyl group is introduced via SN2 displacement using cesium fluoride (CsF) or potassium carbonate (K₂CO₃) as base.
CsF-Mediated Alkylation in DMSO
K₂CO₃-Mediated Alkylation in DMF
-
Protocol : Cyclopropylmethyl bromide (15.13 mmol), K₂CO₃ (22.7 mmol), and bicyclic precursor (15.13 mmol) in DMF at 50°C for 24 h under N₂.
Deprotection and Salt Formation
Boc Removal with Trifluoroacetic Acid
The tert-butoxycarbonyl (Boc) group is cleaved using TFA to generate the free amine, which subsequently forms the di-trifluoroacetate salt.
-
Procedure : Boc-protected intermediate (1 equiv.) is treated with TFA (10 equiv.) in dichloromethane (DCM) at 0°C for 1 h.
-
Workup : Evaporation under reduced pressure yields the TFA salt as a hygroscopic solid.
-
Challenges : Polyguanidine degradation may occur if acidic conditions are too harsh, necessitating controlled stoichiometry.
Optimization and Analytical Validation
Reaction Parameter Optimization
Analytical Characterization
Comparative Analysis of Methodologies
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| CsF/DMSO | 66% | 97.2% | High-temperature efficiency |
| K₂CO₃/DMF | 85% | 98.9% | Mild conditions |
| TFA Deprotection | 90% | >95% | Rapid salt formation |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropylmethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic certain biological structures. It may also serve as a probe in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited in the design of new drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The trifluoroacetic acid groups can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related 2,5-diazabicyclo[2.2.1]heptane derivatives vary in substituents and counterions, leading to distinct physicochemical and functional properties. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison of 2,5-Diazabicyclo[2.2.1]heptane Derivatives
Key Observations:
Substituent Effects: Cyclopropylmethyl (target compound): Introduces steric bulk and conformational rigidity, favoring enantioselectivity in catalysis . Ethyl/Methoxyethyl: Simpler alkyl chains reduce steric hindrance but may limit catalytic efficiency.
Counterion Influence: Di-TFA Salts: Improve solubility in polar solvents, critical for organocatalytic reactions . Hydrobromide/Butenedioate: Used for crystallinity in pharmaceutical formulations .
Synthetic Utility :
- Derivatives synthesized from trans-4-hydroxy-L-proline (e.g., difluorophenyl-sulfonyl derivatives) highlight modular approaches to functionalization .
Commercial and Research Relevance :
- The target compound’s cyclopropylmethyl group offers a balance between rigidity and solubility, distinguishing it from bulkier aryl or polar substituents .
Notes on Evidence Limitations
- Direct comparative data (e.g., catalytic efficiency, binding affinities) are absent in the provided evidence; inferences rely on structural analogs and general principles.
- Molecular weights for some derivatives (e.g., ethyl, methoxyethyl) must be calculated or experimentally verified.
- Biological activity data (e.g., receptor binding) are speculative unless explicitly stated in cited studies .
Biological Activity
(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antiproliferative properties and mechanisms of action based on recent research findings.
- Chemical Name : this compound
- CAS Number : 1208075-35-7
- Molecular Formula : C13H18F6N2O4
- Molecular Weight : 380.28 g/mol
Biological Activity Overview
Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines, particularly cervical cancer cells (HeLa, CaSki, and ViBo). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Antiproliferative Activity
A study reported that derivatives of this compound exhibited significant antiproliferative effects on cervical cancer cell lines. The most potent derivative demonstrated IC50 values lower than those of established chemotherapeutics like Cisplatin and Paclitaxel:
| Compound | HeLa IC50 (μM) | CaSki IC50 (μM) | ViBo IC50 (μM) |
|---|---|---|---|
| Compound 8a | 0.99 ± 0.007 | 2.36 ± 0.016 | 0.73 ± 0.002 |
The compound did not induce necrosis in normal human lymphocytes, indicating a selective cytotoxicity towards cancer cells rather than normal cells .
The mechanism by which this compound induces apoptosis involves several key processes:
- Caspase Activation : The compound activates caspase-3, a critical enzyme in the apoptotic pathway.
- Cell Cycle Arrest : It causes G1 phase arrest in HeLa and CaSki cells, preventing further progression through the cell cycle.
- Induction of Apoptosis : The activation of pro-apoptotic pathways leads to programmed cell death without triggering necrosis.
Study 1: In Vitro Evaluation
In vitro evaluations demonstrated that the compound's derivatives displayed significant cytotoxicity against various cancer cell lines while sparing normal lymphocytes. This selectivity is crucial for developing safer cancer therapies .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that modifications to the bicyclic structure could enhance biological activity while maintaining low toxicity profiles . Such insights are valuable for future drug design efforts.
Q & A
Basic Research Questions
Q. What synthetic strategies are reported for synthesizing bicyclo[2.2.1]heptane derivatives like this compound?
- Methodological Answer : The synthesis typically involves chiral starting materials such as trans-4-hydroxy-L-proline to ensure enantiomeric purity. For example, a multi-step procedure includes protection/deprotection steps (e.g., CbzCl for amine protection), reduction (NaBH₄), and catalytic hydrogenation (Pd/C) . Evidence from analogous compounds highlights the use of toluene/diethyl ether solvent systems for chromatographic separation of stereoisomers .
Q. How can the enantiomeric purity and structural integrity of this compound be validated?
- Methodological Answer : X-ray crystallography is the gold standard for confirming absolute configuration, as demonstrated in studies of structurally related 2,5-diazabicyclo[2.2.1]heptane derivatives . Complementary techniques include chiral HPLC and NMR spectroscopy (e.g., NOESY for spatial proximity analysis of substituents) .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : While specific data for this compound is limited, analogous trifluoroacetic acid salts are hygroscopic and should be stored under inert gas (e.g., argon) at –20°C. Stability studies under varying pH and temperature conditions are advised to assess degradation pathways .
Advanced Research Questions
Q. How can researchers address solubility challenges in biological assays for this hydrophobic bicyclic compound?
- Methodological Answer : Co-solvents like DMSO (≤5% v/v) or cyclodextrin-based solubilizing agents are commonly used. Pre-formulation studies, including dynamic light scattering (DLS) to assess aggregation, are critical. For in vivo applications, prodrug strategies (e.g., esterification of acidic groups) may improve bioavailability .
Q. What analytical methods are suitable for studying its reactivity in trifluoromethylthiolation or other functionalization reactions?
- Methodological Answer : LC-MS coupled with isotopic labeling can track reaction intermediates. For example, N-trifluoromethylthio-4-nitrophenylhydantoin has been used as a dual nitrogen/SCF₃ source in analogous systems. Kinetic studies via ¹⁹F NMR are effective for monitoring trifluoromethyl group transformations .
Q. How can contradictions in receptor binding data (e.g., α7 nicotinic acetylcholine receptor affinity) be resolved?
- Methodological Answer : Radioligand displacement assays (using [³H]MLA or [¹²⁵I]α-bungarotoxin) should be validated with strict controls for nonspecific binding. Molecular docking simulations (e.g., using AutoDock Vina) can rationalize stereochemical effects on binding. Conflicting results may arise from differences in membrane protein preparation or solvent effects .
Q. What strategies optimize the scalability of enantioselective synthesis for this compound?
- Methodological Answer : Continuous flow chemistry with immobilized catalysts (e.g., chiral Ru complexes) improves yield and reduces waste. Evidence from related morpholine derivatives highlights NaOMe/MeOH reflux as a scalable deprotection step. DoE (Design of Experiments) approaches can identify critical process parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
